molecular formula C11H14N2 B1584368 N-butylbenzimidazole CAS No. 4886-30-0

N-butylbenzimidazole

Cat. No. B1584368
CAS RN: 4886-30-0
M. Wt: 174.24 g/mol
InChI Key: SHPPDRZENGVOOR-UHFFFAOYSA-N
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Description

N-butylbenzimidazole, also known as 1-butyl-1H-benzimidazole, is a compound with the molecular formula C11H14N2 and a molecular weight of 174.25 . It is an important imidazolium derivative .


Synthesis Analysis

While specific synthesis methods for N-butylbenzimidazole were not found in the search results, benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .


Molecular Structure Analysis

The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole . The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set . This level of theory shows excellent concurrence with the experimental data .


Chemical Reactions Analysis

The non-covalent interactions that existed within N-butyl-1H-benzimidazole were analyzed by the AIM, RDG, ELF, and LOL topological methods . The color shades of the ELF and LOL maps confirm the presence of bonding and non-bonding electrons in N-butyl-1H-benzimidazole .


Physical And Chemical Properties Analysis

The experimental and theoretical spectra of N-butyl-1H-benzimidazole have a peak at 248 nm . In addition, the experimental spectrum has a peak near 295 nm .

Scientific Research Applications

Antiviral Applications

N-butylbenzimidazole has been identified to have significant antiviral properties . This compound can be utilized in the development of antiviral drugs, particularly as a potential treatment for diseases caused by viruses that are sensitive to the action of benzimidazole derivatives .

Antimicrobial Activity

The antimicrobial activity of N-butylbenzimidazole makes it a valuable compound in the field of medicinal chemistry . It can be incorporated into formulations aimed at treating bacterial infections, and its efficacy against a range of microbial strains can be explored further .

Antitumor Agents

Benzimidazoles, including N-butylbenzimidazole, have shown promise as antitumor agents . Research can be directed towards understanding its mechanism of action against cancer cells and developing it into a chemotherapeutic agent .

Organic Chemistry Synthesis

In organic chemistry, N-butylbenzimidazole serves as a precursor or an intermediate in the synthesis of more complex molecules. Its role in the construction of novel organic compounds with potential applications in various industries is of great interest .

Biosensing Mechanisms

A novel application of N-butylbenzimidazole is in the development of biosensors . For instance, a poly(N-butyl benzimidazole)-modified gold electrode has been proposed for the detection of hydrogen peroxide, showcasing the compound’s versatility in sensor technology .

Non-Covalent Interaction Analysis

The study of non-covalent interactions within N-butylbenzimidazole using topological methods like AIM, RDG, ELF, and LOL can provide insights into its molecular behavior . This is crucial for designing drugs and materials with desired properties .

Molecular Electrostatic Potential (MEP) Analysis

MEP analysis of N-butylbenzimidazole can help in understanding its reactivity and site of interaction with other molecules. This is particularly useful in drug design, where the interaction with biological targets is critical .

UV-Vis Absorption and NBO Analysis

The experimental and theoretical spectra of N-butylbenzimidazole, including its UV-Vis absorption peaks and Natural Bond Orbital (NBO) analysis, are important for applications in photophysics and photochemistry . These studies can lead to the development of new materials for optical devices .

Mechanism of Action

Target of Action

N-Butylbenzimidazole, also known as 1-butyl-1H-benzo[d]imidazole, is an important imidazolium derivative The primary targets of N-Butylbenzimidazole are not explicitly mentioned in the available literature

Mode of Action

The mode of action of N-Butylbenzimidazole involves its interaction with its targets. The non-covalent interactions that existed within N-Butylbenzimidazole were also analyzed by various topological methods . The color shades of the maps confirm the presence of bonding and non-bonding electrons in N-Butylbenzimidazole .

Biochemical Pathways

It is known that benzimidazoles have proven biological activity as antiviral, antimicrobial, and antitumor agents . Therefore, it can be inferred that N-Butylbenzimidazole may affect similar pathways.

Pharmacokinetics

It is known that the physicochemical properties of a molecule can influence its adme properties . Therefore, the butyl substituent in the N position of N-Butylbenzimidazole may influence its ADME properties.

Result of Action

It is known that benzimidazoles have proven biological activity as antiviral, antimicrobial, and antitumor agents . Therefore, it can be inferred that N-Butylbenzimidazole may have similar effects.

Action Environment

It is known that environmental factors can influence the action of chemical compounds . Therefore, it can be inferred that environmental factors may also influence the action of N-Butylbenzimidazole.

Future Directions

N-butylbenzimidazole and its analogs have been investigated as an electrolyte with improved charge transfer capabilities for dye-sensitized solar cells . They have also been used for the synthesis of N-(fluoroalkyl)imidazolones .

properties

IUPAC Name

1-butylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPDRZENGVOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328460
Record name N-butylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butylbenzimidazole

CAS RN

4886-30-0
Record name 1-Butyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4886-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butylbenzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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